2-(2-fluorophenyl)-N'-hydroxyethanimidamide is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of 188.63 g/mol. This compound is classified as an aminophenol derivative, specifically falling under the category of hydroxyamidine compounds. Its synthesis and applications are of particular interest in medicinal chemistry due to its potential biological activities.
The synthesis of 2-(2-fluorophenyl)-N'-hydroxyethanimidamide typically involves the reaction of 2-fluorobenzonitrile with ethylamine. The process is usually carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction efficiency.
InChI=1S/C8H9FN2/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1HCWVCHPAFMZRITG-UHFFFAOYSA-NThis structure indicates the presence of a fluorine atom on the phenyl ring, which may influence the compound's reactivity and biological activity.
2-(2-fluorophenyl)-N'-hydroxyethanimidamide can undergo various chemical transformations:
The specific conditions for these reactions vary based on the desired outcome, but generally include:
The mechanism of action for 2-(2-fluorophenyl)-N'-hydroxyethanimidamide primarily involves its interaction with biological targets such as enzymes or receptors.
Relevant data on melting point, boiling point, and other specific physical constants are often determined experimentally but require further research for precise values.
The compound 2-(2-fluorophenyl)-N'-hydroxyethanimidamide is primarily explored for its potential applications in medicinal chemistry:
Further research is necessary to fully elucidate its pharmacological properties and potential therapeutic applications.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: